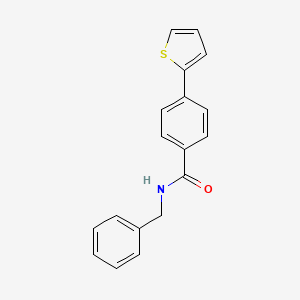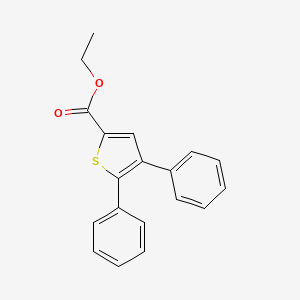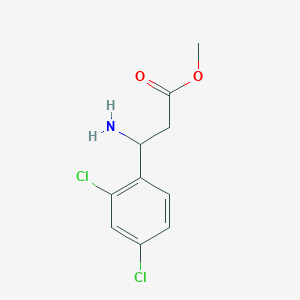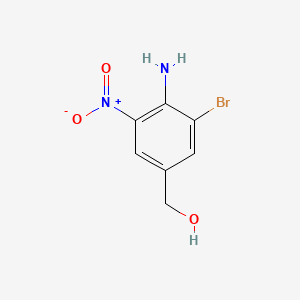
1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5-OL dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5-OL dihydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an aminophenyl group and a methyl group attached to the pyrazole ring, along with a hydroxyl group at the 5-position. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5-OL dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-aminophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the product is subsequently treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
化学反应分析
Types of Reactions: 1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5-OL dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted pyrazoles.
科学研究应用
1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5-OL dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving inflammation and oxidative stress.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5-OL dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells.
相似化合物的比较
1-(4-Aminophenyl)-3-methyl-1H-pyrazole: Lacks the hydroxyl group at the 5-position.
1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5-OL: The free base form without the dihydrochloride salt.
Uniqueness: 1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5-OL dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dihydrochloride salt enhances its solubility in water, making it more suitable for biological studies and pharmaceutical formulations.
属性
分子式 |
C10H13Cl2N3O |
|---|---|
分子量 |
262.13 g/mol |
IUPAC 名称 |
2-(4-aminophenyl)-5-methyl-1H-pyrazol-3-one;dihydrochloride |
InChI |
InChI=1S/C10H11N3O.2ClH/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9;;/h2-6,12H,11H2,1H3;2*1H |
InChI 键 |
WZQGHGNWVBMPKS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)N(N1)C2=CC=C(C=C2)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~2~-[(4-bromophenyl)sulfonyl]-N-(3,5-dimethylphenyl)-N~2~-methylglycinamide](/img/structure/B12454408.png)
![3-[(E)-(4-butoxyphenyl)diazenyl]aniline](/img/structure/B12454415.png)
![5-Chloro-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B12454416.png)


![4-[[4-(3-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid](/img/structure/B12454426.png)
![5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B12454428.png)
![1-[3-(4-tert-butylphenyl)-11-(3,4-dimethoxyphenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B12454431.png)




![2-Diethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12454467.png)
